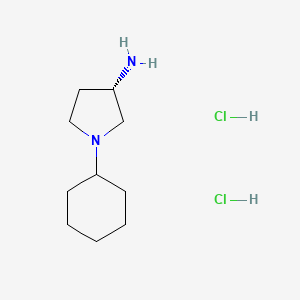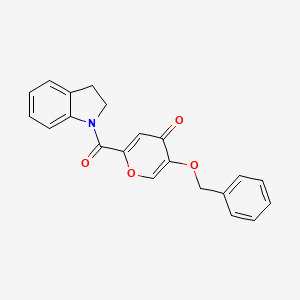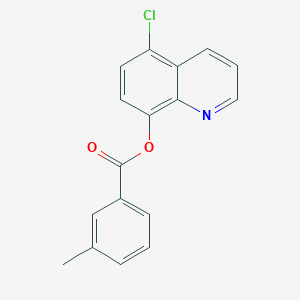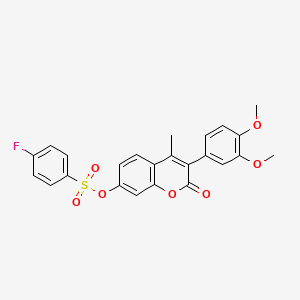
(S)-1-Cyclohexylpyrrolidin-3-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-Cyclohexylpyrrolidin-3-amine dihydrochloride is a chemical compound that belongs to the class of pyrrolidines This compound is characterized by the presence of a cyclohexyl group attached to the pyrrolidine ring, which is further substituted with an amine group The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions
Applications De Recherche Scientifique
(S)-1-Cyclohexylpyrrolidin-3-amine dihydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds. Its structural features make it a valuable intermediate in drug design and development.
Organic Synthesis: The compound is used in the synthesis of complex organic molecules. Its reactivity and functional groups allow for the construction of diverse chemical structures.
Biological Studies: The compound is studied for its potential biological activities, including its effects on various biological pathways and targets.
Industrial Applications: It is used in the production of specialty chemicals and materials, where its unique properties are leveraged.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Cyclohexylpyrrolidin-3-amine dihydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of a suitable amine with a carbonyl compound to form an intermediate, which then undergoes cyclization.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced through various methods, such as alkylation or acylation reactions. For instance, the reaction of a cyclohexyl halide with the pyrrolidine ring can introduce the cyclohexyl group.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to the dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of specific catalysts, solvents, and temperature control to facilitate the reactions. The purification of the final product is typically achieved through crystallization or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-Cyclohexylpyrrolidin-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or other derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The compound can undergo substitution reactions where the amine group or the cyclohexyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Various halides, acids, or bases can be used as reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or nitroso compounds, while reduction may produce secondary or tertiary amines.
Mécanisme D'action
The mechanism of action of (S)-1-Cyclohexylpyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds or ionic interactions with biological molecules, influencing their activity. The cyclohexyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Cyclohexylpyrrolidine: Lacks the amine group, making it less reactive in certain chemical reactions.
3-Aminopyrrolidine: Lacks the cyclohexyl group, affecting its lipophilicity and biological activity.
Cyclohexylamine: Lacks the pyrrolidine ring, resulting in different chemical and biological properties.
Uniqueness
(S)-1-Cyclohexylpyrrolidin-3-amine dihydrochloride is unique due to the combination of the cyclohexyl group and the pyrrolidine ring with an amine substitution. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Propriétés
IUPAC Name |
(3S)-1-cyclohexylpyrrolidin-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2.2ClH/c11-9-6-7-12(8-9)10-4-2-1-3-5-10;;/h9-10H,1-8,11H2;2*1H/t9-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQVFFMHVMDEWDH-WWPIYYJJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCC(C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)N2CC[C@@H](C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(Propan-2-YL)-1H-pyrazolo[3,4-C]pyridine-4-carboxylic acid](/img/structure/B2421882.png)



![N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2421891.png)

![(2E)-N-[(2,5-dimethylfuran-3-yl)methyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2421893.png)

![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2421897.png)
